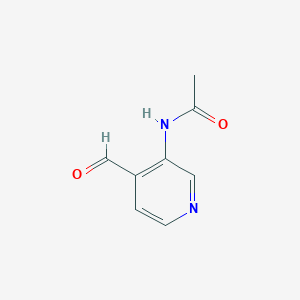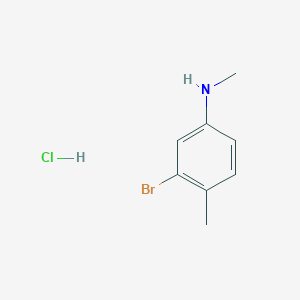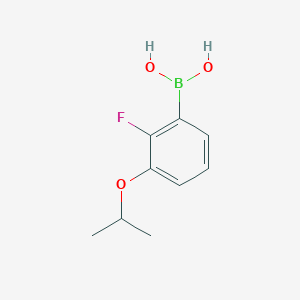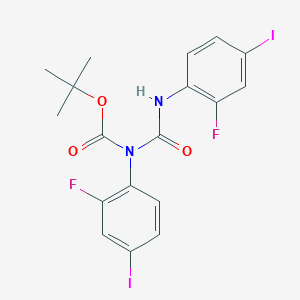amine hydrochloride CAS No. 1235439-04-9](/img/structure/B1531113.png)
[(5-Bromo-2-fluorophenyl)methyl](methyl)amine hydrochloride
Overview
Description
(5-Bromo-2-fluorophenyl)methylamine hydrochloride is a chemical compound with the CAS Number: 1235439-66-3 . It has a molecular weight of 268.56 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for (5-Bromo-2-fluorophenyl)methylamine hydrochloride is1S/C9H11BrFN.ClH/c1-2-12-6-7-5-8(10)3-4-9(7)11;/h3-5,12H,2,6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure . Physical And Chemical Properties Analysis
(5-Bromo-2-fluorophenyl)methylamine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 268.56 .Scientific Research Applications
Understanding Biogenic Amine Metabolism and Neurological Disorders
Research indicates that certain compounds structurally similar to “(5-Bromo-2-fluorophenyl)methylamine hydrochloride” have been instrumental in studying the metabolism of biogenic amines, crucial neurotransmitters in the human nervous system. For instance, studies have explored the biogenic amine metabolism in conditions like Parkinson's disease, Tourette syndrome, and other neurological disorders. These studies reveal the intricate workings of neurotransmitter metabolites in cerebrospinal fluid and their association with various neurological conditions (Butler et al., 1979), (Burns et al., 1985).
Analyzing Psychostimulant Effects in Human Behavior and Physiology
Compounds related to “(5-Bromo-2-fluorophenyl)methylamine hydrochloride” have been used to study the effects of psychostimulants on human behavior and physiology. For instance, research has delved into the physiological, subjective, and behavioral impacts of various sympathomimetic amines, shedding light on their potency and potential central actions, contributing significantly to our understanding of substance-induced changes in human behavior and physiology (Martin et al., 1971).
Investigating Chemical Pollutants and Metabolites in Human Health
Research involving structurally related compounds has also been pivotal in analyzing the presence and impact of chemical pollutants and metabolites on human health. For example, studies have identified and quantified carcinogenic heterocyclic amines in human urine and investigated the association of low-dose exposure to persistent organic pollutants with global DNA hypomethylation, crucial for understanding the implications of environmental pollutants on human health (Ushiyama et al., 1991), (Kim et al., 2009).
Exploring Molecular Factors in Cancer Treatment
Some analogs of “(5-Bromo-2-fluorophenyl)methylamine hydrochloride” have been utilized in studies focusing on cancer treatment. These studies examine the role of specific gene polymorphisms and their potential as genomic predictors for clinical response to cancer chemotherapy, highlighting the importance of personalized medicine in cancer treatment (Marcuello et al., 2006).
Assessing Drug-Induced Neurotoxicity and Cognitive Effects
Compounds structurally similar to “(5-Bromo-2-fluorophenyl)methylamine hydrochloride” have been instrumental in studying drug-induced neurotoxicity and cognitive effects. For example, research has explored the neurotoxic and cognitive effects of MDMA (Ecstasy), offering insights into the functional consequences of drug-induced serotonin neurotoxicity (Bolla et al., 1998).
The research applications of “(5-Bromo-2-fluorophenyl)methylamine hydrochloride” and its analogs are vast and diverse, encompassing areas such as neuroscience, physiology, environmental health, and oncology. This chemical serves as a crucial tool in unraveling the complex biological processes and contributing to our understanding of various health-related issues.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-11-5-6-4-7(9)2-3-8(6)10;/h2-4,11H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGAUHSTMZCZPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Bromo-2-fluorophenyl)methyl](methyl)amine hydrochloride | |
CAS RN |
1235439-04-9 | |
| Record name | Benzenemethanamine, 5-bromo-2-fluoro-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[2-Chloro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1531043.png)






